N-(3-cyanophenyl)-2-methylbenzamide
Description
N-(3-Cyanophenyl)-2-methylbenzamide (CAS: 123862-53-3) is a benzamide derivative featuring a 3-cyanophenyl substituent attached to the nitrogen atom of a 2-methylbenzamide backbone. The cyano group’s electron-withdrawing nature may influence electronic properties, solubility, and reactivity compared to other benzamide derivatives .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C15H12N2O/c1-11-5-2-3-8-14(11)15(18)17-13-7-4-6-12(9-13)10-16/h2-9H,1H3,(H,17,18) |
InChI Key |
OYKHWISHEYHDKB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Structure: Contains an anthraquinone moiety linked to the benzamide via an amide bond.
- Synthesis: Prepared via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under nitrogen, achieving a 94% yield using acid chloride methods. Coupling with 3-methylbenzoic acid via DCC/DMAP yielded only 24%, emphasizing the efficiency of acid chloride routes .
- Key Features :
- Advantages: High thermal stability due to the anthraquinone framework; suitable for high-temperature catalytic processes.
- Limitations : Bulky structure may reduce solubility in common organic solvents .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure: Features a hydroxy-dimethylethyl group instead of a cyanophenyl substituent.
- Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic confirmation of structure .
- Key Features :
- Advantages : Hydroxy group improves solubility in polar solvents; modular synthesis allows for structural diversification.
- Limitations : Steric hindrance from the dimethylethyl group may limit reactivity in sterically demanding reactions .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations:
Directing Groups: Anthraquinone and hydroxy-dimethylethyl derivatives utilize N,O-bidentate groups for enhanced metal chelation, whereas the cyanophenyl analog likely relies on a monodentate cyano group, which may limit catalytic efficiency .
Synthetic Efficiency: Acid chloride methods yield superior results (>90%) compared to coupling agents (e.g., DCC/DMAP at 24%) . This trend may extend to the synthesis of this compound if similar protocols are applied.
However, its planar structure may reduce steric hindrance compared to bulky anthraquinone or dimethylethyl groups .
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